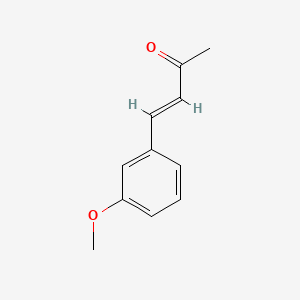

3-(2-Methylphenyl)-1H-pyrazole

Overview

Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structural formula. The compound’s class or family, as well as any important functional groups, would also be noted.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, as determined by techniques such as X-ray crystallography. The presence of any notable structural features, such as double bonds, aromatic rings, or chiral centers, would also be noted.Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reagents and conditions required for each reaction. The mechanism of each reaction, as well as the yield and the stereochemistry of the products, would also be discussed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its acidity or basicity, its reactivity with various reagents, and its stability under various conditions).Scientific Research Applications

-

Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo [4,3-c]pyridines

- Application : These compounds were synthesized and evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .

- Method : The compounds were prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo [4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .

- Results : The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

-

Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives

- Application : Structures composed of a pyridopyrimidine moiety have shown therapeutic interest or have already been approved for use as therapeutics .

- Method : The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives .

- Results : The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies and clinical trials .

-

Antioxidant Activity of Thymol-based Paracetamol Analogues

- Application : A set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach . These derivatives were subjected to antioxidant testing by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and antibacterial testing against five microorganisms .

- Method : The compounds were synthesized from thymol and characterized by Fourier-transform infrared (FT-IR) and 1H and 13C nuclear magnetic resonance (NMR) spectroscopies, liquid chromatography–mass spectrometry (LC–MS), and X-ray single-crystallographic analysis .

- Results : Molecular docking studies of all the compounds indicated that they are good inhibitors of heme oxygenase-1 . These results extend the development of thymol-based benzamide scaffolds as promising antioxidant agents .

-

Synthesis of 2-methyl-3-phenylpropanol

- Application : 3-(2-Methylphenyl)propionic acid is a carboxylic acid building block. It participates in the synthesis of 2-methyl-3-phenylpropanol .

- Method : The specific method of synthesis is not provided in the source .

- Results : The product, 2-methyl-3-phenylpropanol, is likely to have its own set of properties and potential applications .

-

Preparation of Tertiary Phosphines

- Application : The annual survey of the literature relating to the synthesis and reactions of tertiary phosphines, containing only P–C bonds, and published during 2020, is presented . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines which inspires the design of new phosphines of various structures and the tuning of their properties .

- Method : The specific method of synthesis is not provided in the source .

- Results : A significant number of review articles has been published in 2020 and some of these reviews are cited in the various sections of this report .

-

Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors

- Application : Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others . In recent years, scientists have devoted considerable efforts to the quest for efficient urease inhibitors . In the pharmaceutical chemistry, the thiourea skeleton plays a vital role .

- Method : The compounds were characterized by different analytical techniques including FT-IR, 1 H-NMR, and 13 C-NMR, and were evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU) .

- Results : They were found to be potent anti-urease inhibitors and the inhibitory activity IC 50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC 50 = 4.7455 ± 0.0545 μM) .

Safety And Hazards

This would involve a discussion of any risks associated with the compound, including its toxicity, its flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of any potential applications for the compound, as well as any future research that could be done to further explore its properties or improve its synthesis.

properties

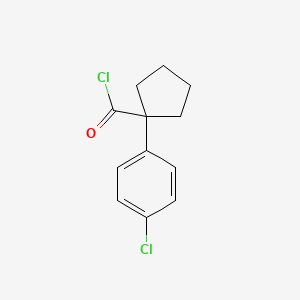

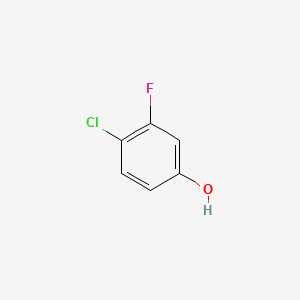

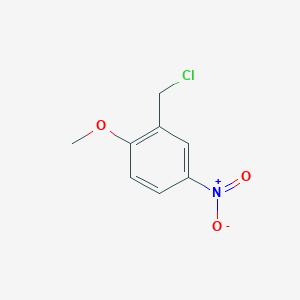

IUPAC Name |

5-(2-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGVTFHMCLFGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371713 | |

| Record name | 3-(2-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)-1H-pyrazole | |

CAS RN |

59843-49-1 | |

| Record name | 3-(2-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)